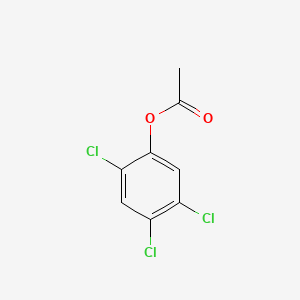

2,4,5-Trichlorophenyl acetate

描述

Significance of Chlorinated Phenyl Esters in Environmental Chemistry and Toxicology Research

Chlorinated phenyl esters are a significant class of compounds in environmental chemistry and toxicology primarily due to their association with widely used pesticides and their potential as environmental contaminants. prepchem.com The ester linkage in these molecules can undergo hydrolysis, breaking down into a chlorinated phenol (B47542) and a carboxylic acid. smolecule.com In the case of 2,4,5-trichlorophenyl acetate (B1210297), hydrolysis would yield 2,4,5-trichlorophenol (B144370) and acetic acid. smolecule.com

The environmental fate and toxicological profiles of the resulting chlorophenols are of particular concern. Chlorophenols are known for their persistence in the environment and their potential for bioaccumulation. prepchem.com For instance, 2,4,5-trichlorophenol, a potential hydrolysis product, was formerly used as a fungicide and bactericide and is a known precursor in the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.govnih.gov The presence of chlorinated compounds in aquatic environments and their interactions with microplastics are active areas of research. chemicalbook.com

Academic Perspectives on Structure-Function Relationships in Halogenated Acetates

The structure of halogenated acetates, including the number and position of halogen atoms on the aromatic ring, plays a crucial role in determining their chemical and biological activity. The introduction of chlorine atoms to a phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and susceptibility to degradation. researchgate.net

In the context of structure-function relationships, the ester group of 2,4,5-trichlorophenyl acetate makes it susceptible to hydrolysis by esterase enzymes in biological systems. The rate and extent of this hydrolysis can be influenced by the steric and electronic effects of the chlorine substituents. Generally, electron-withdrawing groups, such as chlorine, on the phenyl ring can affect the reactivity of the ester. The study of how these structural features influence interactions with biological targets, such as enzymes and receptors, is a key aspect of toxicological research. ethz.ch

Current Research Frontiers and Unexplored Aspects of this compound

Current research on halogenated organic compounds is increasingly focused on developing more sustainable and environmentally benign synthesis methods, including photoredox and electrocatalysis, to minimize the use of hazardous reagents. researchgate.net There is also a significant effort to understand the complete biodegradation pathways of these compounds in various environmental compartments. For example, research on the degradation of the related herbicide 2,4,5-T has identified the involvement of specific enzymes and microbial consortia. nih.govnih.govresearchgate.netresearchgate.net

A significant unexplored aspect of this compound is its specific toxicological profile and environmental behavior. While much is known about the related 2,4,5-T and its highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), there is a lack of dedicated studies on the acetate ester itself. healthandenvironment.orgpic.intwikipedia.org Future research could focus on its potential for bioaccumulation, its specific mode of action as a potential toxicant, and its degradation pathways in soil and water systems. Furthermore, its role as an intermediate in the synthesis of other chemicals and its potential biological activities, such as antimicrobial or antifungal properties, remain largely to be investigated. smolecule.com

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (2,4,5-Trichlorophenyl) acetate, Seedox | 5393-75-9 | C₈H₅Cl₃O₂ | 239.48 |

| 2,4,5-Trichlorophenol | TCP | 95-95-4 | C₆H₃Cl₃O | 197.45 |

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T | 93-76-5 | C₈H₅Cl₃O₃ | 255.48 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD, Dioxin | 1746-01-6 | C₁₂H₄Cl₄O₂ | 321.97 |

| Acetic Acid | Ethanoic acid | 64-19-7 | C₂H₄O₂ | 60.05 |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₃O₂ | ncats.iochemspider.com |

| Molecular Weight | 239.48 g/mol | ncats.iochemeo.com |

| CAS Number | 5393-75-9 | chemeo.comsigmaaldrich.combldpharm.com |

| Appearance | Solid | nih.gov |

| Synonyms | Phenol, 2,4,5-trichloro-, acetate; Seedox | chemeo.com |

Structure

3D Structure

属性

IUPAC Name |

(2,4,5-trichlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMIPIZHLIHQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202222 | |

| Record name | Phenol, 2,4,5-trichloro-, acetate (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-75-9 | |

| Record name | 2,4,5-Trichlorophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seedox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,5-trichloro-, acetate (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trichlorophenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CU5FGF8BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 2,4,5 Trichlorophenyl Acetate

Esterification Reactions Utilizing 2,4,5-Trichlorophenol (B144370) Precursors

The formation of 2,4,5-trichlorophenyl acetate (B1210297) from its precursor, 2,4,5-trichlorophenol, is a classic example of esterification. This transformation can be achieved through both conventional and modern catalytic methods.

Conventional methods for the synthesis of phenolic acetates, including 2,4,5-trichlorophenyl acetate, typically involve the reaction of the corresponding phenol (B47542) with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride. smolecule.com

A common and straightforward approach is the reaction of 2,4,5-trichlorophenol with acetic anhydride. smolecule.com This reaction is often facilitated by a base, such as pyridine, or an acid catalyst. The base serves to deprotonate the phenol, increasing its nucleophilicity, while an acid catalyst activates the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack. Another established method is the Schotten-Baumann reaction, which employs an acyl chloride (like acetyl chloride) and an aqueous base (like sodium hydroxide) to form the ester.

A catalyst-free and solvent-free method for preparing phenolic esters involves heating a phenol with acetic anhydride. jetir.org For instance, reacting phenol with acetic anhydride at 150°C for 120 minutes can produce the corresponding ester. jetir.org This approach offers a greener alternative by eliminating the need for potentially hazardous catalysts and solvents. jetir.org

Recent advancements in organic synthesis have led to the development of more efficient and selective catalytic methods for the preparation of phenolic esters. These methods often utilize metal-based or organocatalysts to achieve high yields under milder reaction conditions.

For example, metal-supported montmorillonite (B579905) K-10 clays, such as those containing iron (Fe-K10) or zinc (Zn-K10), have been shown to be effective catalysts. jetir.org In one study, a 10% Zn-K10 catalyst demonstrated up to 100% conversion and 100% selectivity for phenolic ester synthesis at 100°C within three hours. jetir.org These solid acid catalysts are often recyclable, adding to the sustainability of the process. jetir.org

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), are also used as coupling reagents in a process known as Steglich esterification. researchgate.netnih.gov These reagents activate the carboxylic acid, facilitating its reaction with the phenol. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction. researchgate.netresearchgate.net In a specific example, 2,4,5-trichlorophenol was reacted with cyclopentane (B165970) carboxylic acid using DCC in DMF to produce the corresponding active ester in 88% yield. tcichemicals.com

The Mitsunobu reaction provides another route to phenolic esters, particularly for sterically hindered substrates. researchgate.net This reaction typically involves a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution by the carboxylate. researchgate.net

Enzymatic catalysis, using lipases like Novozym 435, has also been explored for the synthesis of phenolic esters through esterification or transesterification, offering a high degree of selectivity and mild reaction conditions. mdpi.commdpi.com

Table 1: Comparison of Synthetic Methods for Phenolic Esters

| Method | Reagents | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Conventional | Acetic Anhydride | Pyridine or Acid Catalyst | Simple, well-established |

| Schotten-Baumann | Acetyl Chloride | Aqueous Base (e.g., NaOH) | Effective for acid-sensitive substrates |

| Catalyst-Free | Acetic Anhydride | High Temperature (e.g., 150°C) | Solvent-free, no catalyst required jetir.org |

| Solid Acid Catalysis | Acetic Anhydride | Metal-supported Clay (e.g., Zn-K10) | Recyclable catalyst, high conversion jetir.org |

| Steglich Esterification | Carboxylic Acid, Alcohol | DCC/EDC, DMAP | Mild conditions, good for sensitive substrates researchgate.net |

| Mitsunobu Reaction | Carboxylic Acid, Alcohol | PPh3, DEAD/DIAD | Effective for sterically hindered substrates researchgate.net |

| Enzymatic Catalysis | Carboxylic Acid/Ester, Alcohol | Lipase (e.g., Novozym 435) | High selectivity, mild conditions mdpi.commdpi.com |

Derivatization Strategies for Analytical Applications

In analytical chemistry, particularly for techniques like gas chromatography (GC), it is often necessary to derivatize polar analytes to improve their volatility and thermal stability. Phenols, including 2,4,5-trichlorophenol, can be challenging to analyze directly by GC due to their polarity and potential for peak tailing. gov.bc.ca

Conversion of 2,4,5-trichlorophenol to its acetate ester, this compound, is a common derivatization strategy. gov.bc.caiwaponline.com This is typically achieved by reacting the phenol with acetic anhydride in the presence of a base like potassium carbonate. iwaponline.com The resulting ester is less polar and more volatile than the parent phenol, leading to improved chromatographic performance, such as better peak shape and enhanced sensitivity in GC analysis, often coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD). gov.bc.caresearchgate.net

This derivatization process is crucial for the accurate quantification of chlorophenols in various environmental matrices like water and sediment. iwaponline.comum.es For instance, a method for determining chlorophenols in sediment involves ultrasonic solvent extraction, followed by solid-phase extraction, derivatization with acetic anhydride, and subsequent GC-MS analysis. iwaponline.com

Computational Studies on Synthetic Pathways and Molecular Transformations

Computational chemistry offers valuable insights into the mechanisms, thermodynamics, and kinetics of chemical reactions, including the synthesis of this compound. Techniques such as Density Functional Theory (DFT) can be employed to model the reaction pathways of esterification.

These studies can elucidate the transition state structures and activation energies for different synthetic routes, helping to explain the observed reactivity and selectivity. For example, computational models can compare the energy barriers for base-catalyzed versus acid-catalyzed esterification of 2,4,5-trichlorophenol, providing a theoretical basis for optimizing reaction conditions.

Furthermore, computational methods can be used to predict the properties of this compound and related compounds. These calculations can help in understanding the electronic effects of the three chlorine atoms on the phenyl ring and how they influence the reactivity of the ester linkage. While specific computational studies focusing solely on this compound are not extensively documented in the provided context, the application of these methods to similar systems is well-established for predicting reaction outcomes and understanding molecular behavior. rsc.org

Reactivity Profiling of the Ester Linkage

The ester linkage in this compound is susceptible to cleavage, primarily through hydrolysis, which can be catalyzed by either acid or base. The reactivity of this ester is significantly influenced by the electronic properties of the 2,4,5-trichlorophenyl group.

The three electron-withdrawing chlorine atoms on the phenyl ring make the 2,4,5-trichlorophenoxide ion a relatively good leaving group. This enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to esters with electron-donating groups on the aromatic ring. Consequently, the hydrolysis of this compound is generally faster than that of unsubstituted phenyl acetate.

The stability of the ester can be compared to similar compounds. For instance, esters of 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) are known to hydrolyze, and the rate is dependent on the specific ester and the conditions. eurl-pesticides.eu The hydrolysis of this compound will yield 2,4,5-trichlorophenol and acetic acid. smolecule.com This reaction is fundamental in both synthetic applications, where the acetate might be used as a protecting group for the phenol, and in analytical contexts, where hydrolysis might be intentionally performed. eurl-pesticides.eu

Degradation and Environmental Transformation Pathways of 2,4,5 Trichlorophenyl Acetate

Hydrolytic Degradation Mechanisms of Chlorinated Phenyl Esters

Hydrolysis represents a primary abiotic degradation pathway for 2,4,5-Trichlorophenyl acetate (B1210297) in aqueous environments. This process involves the cleavage of the ester bond, yielding 2,4,5-Trichlorophenol (B144370) and acetic acid. The rate and mechanism of this reaction are significantly influenced by the chemical structure of the ester and the prevailing environmental conditions.

The abiotic hydrolysis of phenyl esters can proceed through neutral, acid-catalyzed, and base-catalyzed pathways. For chlorinated phenyl esters, the presence of electron-withdrawing chlorine atoms on the phenyl ring is expected to influence the susceptibility of the carbonyl carbon to nucleophilic attack. In the case of p-chlorophenyl hydrogen succinate, the chloro-substituent has been shown to increase the rate of hydrolysis compared to the unsubstituted phenyl hydrogen succinate rsc.org. This suggests that the chlorine atoms on the 2,4,5-trichlorophenyl group of 2,4,5-Trichlorophenyl acetate would similarly enhance the rate of hydrolysis.

k_h = k_n + k_a[H⁺] + k_b[OH⁻]

For most esters in environmentally relevant pH ranges, base-catalyzed hydrolysis is the dominant mechanism. The kinetics of alkaline hydrolysis of synthetic organic esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion concentration chemrxiv.org. Due to the electron-withdrawing nature of the trichlorophenyl group, this compound is likely to be more susceptible to base-catalyzed hydrolysis than non-chlorinated phenyl acetates.

Table 1: Expected Relative Abiotic Hydrolysis Rates of Phenyl Esters

| Compound | Expected Relative Hydrolysis Rate | Rationale |

|---|---|---|

| Phenyl acetate | Base | Reference compound. |

| p-Tolyl hydrogen succinate | Slower than Phenyl ester | Electron-donating methyl group deactivates the carbonyl carbon towards nucleophilic attack. |

| Phenyl hydrogen succinate | Faster than p-Tolyl ester | No substituent effect. |

| p-Chlorophenyl hydrogen succinate | Faster than Phenyl ester | Electron-withdrawing chloro group activates the carbonyl carbon towards nucleophilic attack rsc.org. |

This table is illustrative and based on structure-activity relationships. Actual rates for this compound require experimental determination.

Environmental factors, primarily pH and temperature, play a crucial role in the rate of hydrolysis of this compound.

pH: The rate of hydrolysis of esters is highly dependent on pH. As with other phenyl esters, the hydrolysis of this compound is expected to be slowest at acidic to neutral pH (around pH 2-5) and to increase significantly at alkaline pH due to the dominance of the base-catalyzed mechanism rsc.org.

Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation. While specific activation energies for this compound are not available, studies on other esters demonstrate this temperature dependency chemrxiv.org. An increase in temperature enhances the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the rate of ester cleavage.

Photochemical Decomposition Processes

Photochemical reactions, driven by solar radiation, represent another significant pathway for the transformation of this compound in the environment. These processes can occur through direct absorption of light by the molecule or through indirect photosensitized reactions.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For direct photolysis of this compound to occur, the compound must absorb light in the environmentally relevant solar spectrum (wavelengths > 290 nm). Chlorinated aromatic compounds typically exhibit UV absorption bands that can extend into this region.

The primary photochemical reactions for chlorinated aromatic compounds often involve the cleavage of the carbon-chlorine bond nih.gov. For this compound, this would lead to the formation of dichlorophenyl acetate radicals and a chlorine radical. Another likely pathway is the homolytic cleavage of the ester linkage, which would yield a 2,4,5-trichlorophenoxy radical and an acetyl radical. These radical intermediates are highly reactive and can undergo further reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, to form a variety of photoproducts.

Potential photoproducts from the direct photolysis of this compound could include:

2,4,5-Trichlorophenol: Formed from the cleavage of the ester bond.

Dichlorophenyl acetates: Resulting from dechlorination.

Polychlorinated biphenyls (PCBs): Through dimerization of radical intermediates, although this is less likely in dilute aqueous solutions.

Hydroxylated derivatives: Formed by the reaction of radical intermediates with water or hydroxyl radicals.

The specific products and their distribution would depend on the reaction conditions, including the solvent and the presence of other reactive species.

In natural waters and the atmosphere, the degradation of this compound can be accelerated by photosensitized reactions. These processes are initiated by natural photosensitizers, such as dissolved organic matter (DOM) in water, which absorb solar radiation and transfer the energy to the target molecule or generate reactive oxygen species (ROS).

Aqueous Phase: In sunlit surface waters, excited triplet states of DOM can transfer energy to this compound, promoting its degradation. Additionally, the interaction of excited DOM with molecular oxygen can generate ROS such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can readily attack the aromatic ring and the ester group of this compound, leading to hydroxylation, ring cleavage, and mineralization. The UV/TiO₂ system has been shown to be effective in degrading phthalate esters, where hydroxyl radicals attack both the carbon branch and the benzene ring, leading to hydroxylated compounds and ring-opening byproducts frontiersin.orgresearchgate.net.

Atmospheric Phase: In the troposphere, this compound, if present in the vapor phase, will be susceptible to degradation by photochemically generated hydroxyl radicals. The •OH radical is a primary oxidant in the atmosphere and reacts rapidly with aromatic compounds. The reaction is likely to proceed via addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react with molecular oxygen, leading to the formation of chlorinated phenols and other oxidation products.

Microbial Biotransformation and Biodegradation

Microorganisms play a crucial role in the ultimate degradation and mineralization of this compound in soil and water. The biodegradation of this compound is expected to occur in a stepwise manner, initiated by the enzymatic hydrolysis of the ester linkage.

The initial and rate-limiting step in the microbial degradation of many esters is their hydrolysis by esterases nih.gov. A wide variety of microorganisms, including bacteria and fungi, are known to produce esterases that can hydrolyze aromatic esters nih.govdntb.gov.ua. It is highly probable that microbial esterases in the environment would cleave the ester bond of this compound to yield 2,4,5-Trichlorophenol and acetic acid. The acetic acid can be readily utilized by a broad range of microorganisms as a carbon and energy source.

The resulting 2,4,5-Trichlorophenol is a known persistent organic pollutant, but it is susceptible to further microbial degradation under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Under aerobic conditions, the degradation of chlorinated phenols is typically initiated by mono- or dioxygenase enzymes that hydroxylate the aromatic ring, often leading to the formation of chlorocatechols epa.govslideshare.net. These intermediates then undergo ring cleavage, followed by further metabolism to intermediates of central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization to carbon dioxide, water, and chloride ions.

Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation mechanism for chlorinated aromatic compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms eurochlor.orgeurochlor.org. This process is carried out by specific groups of anaerobic bacteria. The resulting less-chlorinated or non-chlorinated phenols are then more amenable to anaerobic ring cleavage and mineralization to methane and carbon dioxide.

Table 2: Plausible Microbial Degradation Pathway of this compound

| Step | Transformation | Key Enzyme Type | Intermediate/Product |

|---|---|---|---|

| 1 | Ester Hydrolysis | Esterase | 2,4,5-Trichlorophenol + Acetic Acid |

| 2a (Aerobic) | Aromatic Ring Hydroxylation | Monooxygenase/Dioxygenase | Chlorocatechols |

| 3a (Aerobic) | Ring Cleavage | Dioxygenase | Ring cleavage products |

| 4a (Aerobic) | Further Metabolism | Various enzymes | CO₂, H₂O, Cl⁻ |

| 2b (Anaerobic) | Reductive Dechlorination | Dehalogenase | Dichlorophenols, Monochlorophenols, Phenol (B47542) |

Enzymatic Hydrolysis by Esterases

The initial step in the biological degradation of this compound is the cleavage of the ester bond. This reaction is catalyzed by carboxyl esterases (EC 3.1.1.1), a class of lipolytic enzymes that facilitate the hydrolysis of carboxyl ester bonds. eie.gr This enzymatic hydrolysis yields 2,4,5-Trichlorophenol and an acetate ion. researchgate.net The reaction is fundamental as it transforms the initial compound into its more studied and environmentally significant phenolic intermediate, which is then available for further microbial attack.

Subsequent Microbial Metabolism of Phenolic Intermediates

Once 2,4,5-Trichlorophenol (2,4,5-TCP) is formed, it can be utilized by certain microorganisms as a source of carbon and energy. nih.gov A well-characterized degradation pathway for 2,4,5-TCP has been identified in the bacterium Burkholderia phenoliruptrix AC1100. nih.gov

The metabolic sequence in B. phenoliruptrix AC1100 involves the following key steps:

Monooxygenation: The process begins with the conversion of 2,4,5-TCP to 2,5-dichloro-p-benzoquinone (DiCBQ) by a monooxygenase enzyme. nih.gov

Reduction: The DiCBQ is then reduced to 2,5-dichloro-p-hydroquinone (2,5-DiCHQ). nih.gov

Second Monooxygenation: The 2,5-DiCHQ undergoes another oxidation to form 5-chloro-2-hydroxy-p-benzoquinone. nih.gov

Final Reduction: This product is further reduced to 5-chloro-2-hydroxy-p-hydroquinone (CHHQ). nih.gov

An alternative pathway, also elucidated in studies involving Burkholderia cepacia AC1100, shows the metabolism of 2,4,5-TCP proceeding through 2,5-Dichlorohydroquinone and 5-Chloro-1,2,4-trihydroxybenzene, which is then dechlorinated. ethz.ch The resulting 1,2,4-Benzenetriol undergoes ring cleavage to form Maleylacetate, which subsequently enters the central intermediary metabolism. ethz.ch

Identification of Key Microbial Species and Metabolic Genes

The ability to degrade 2,4,5-TCP is not widespread among microorganisms. The most extensively studied organism capable of utilizing this compound as a sole carbon and energy source is Burkholderia phenoliruptrix AC1100 (previously classified as Pseudomonas cepacia and Burkholderia cepacia). nih.govasm.orgresearchgate.net Research has also identified other bacterial genera that are enriched in environments where chlorinated phenols are degraded, suggesting their potential role in the breakdown of 2,4,5-TCP. nih.gov

| Microbial Genus | Potential Role in Chlorophenol Degradation |

| Burkholderia | Contains species (B. phenoliruptrix AC1100) that can use 2,4,5-TCP as a sole carbon source. nih.govasm.org |

| Ralstonia | Enriched during the biodegradation of 2,4,5-TCP. nih.gov Known to degrade other trichlorophenols. mdpi.com |

| Cupriavidus | Enriched during the biodegradation of 2,4,5-TCP. nih.gov Known to degrade other trichlorophenols. mdpi.com |

| Bradyrhizobium | Enriched during the biodegradation of 2,4,5-TCP. nih.gov |

| Methylobacterium | Enriched during the biodegradation of 2,4,5-TCP. nih.gov |

| Pandoraea | Enriched during the biodegradation of 2,4,5-TCP. nih.gov |

The genetic basis for 2,4,5-TCP degradation in B. phenoliruptrix AC1100 has been characterized. The key enzymes are encoded by two gene clusters, tftCD and tftEFGH, which are involved in the complete conversion of 2,4,5-TCP to 3-oxoadipate. nih.gov

| Gene | Encoded Enzyme/Protein | Function in 2,4,5-TCP Degradation |

| tftD | FADH₂-dependent-2,4,5-TCP-4-monooxygenase | Catalyzes the initial conversion of 2,4,5-TCP to 2,5-dichloro-p-benzoquinone. nih.govnih.gov |

| tftC | Flavin Reductase | Believed to provide the reduced flavin (FADH₂) required by the TftD monooxygenase. nih.govnih.gov |

The expression of these degradative genes is inducible by 2,4,5-TCP but not by its parent compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.gov

Cometabolism and Mineralization Processes

Historically, the degradation of related compounds like 2,4,5-T was thought to occur very slowly through co-oxidative metabolism, or cometabolism, where microorganisms break down the compound without using it as a primary energy source. asm.orgmdpi.com

Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂), water, and mineral salts. Studies on the microbial mineralization of 2,4,5-TCP in soil have shown that 15-45% of the compound can be converted to ¹⁴CO₂ after 60 days of incubation when present at concentrations of 1 to 100 ppm. acs.org At a higher concentration of 500 ppm, mineralization was negligible, suggesting microbial toxicity at elevated levels. acs.org The estimated minimal half-life for 2,4,5-TCP in soil ranges from 35 to 170 days. acs.org The process is definitively biological, as less than 2% mineralization was observed in sterile soil. acs.org Combining physical treatment like pulse electric discharge with bioremediation has also been shown to effectively mineralize 2,4,5-TCP and its transformation products using activated sludge. nih.gov

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are alternative methods for degrading recalcitrant organic pollutants like 2,4,5-TCP. These technologies are based on the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH). researchgate.net

Heterogeneous Photocatalysis with Semiconductor Materials

Heterogeneous photocatalysis is an effective AOP for the degradation of chlorinated phenols. mdpi.com This process typically employs a semiconductor material, most commonly titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs. uobabylon.edu.iq These charge carriers react with water and oxygen to produce powerful oxidizing agents, including hydroxyl radicals, that can break down organic molecules. mdpi.com

The complete degradation of 2,4,5-TCP via photocatalysis has been demonstrated, with the process being dependent on the presence of both TiO₂ and a light source. uobabylon.edu.iq The efficiency of photocatalytic degradation is influenced by several factors, including the pH of the solution. uobabylon.edu.iq For 2,4,5-TCP, the highest photodegradation rate has been observed at a pH of 4. uobabylon.edu.iq

A novel approach involves the intimate coupling of photocatalysis and biodegradation (ICPB), where a TiO₂-coated biofilm carrier is used in a continuous-flow reactor. nih.govelsevierpure.com This system successfully mineralizes 2,4,5-TCP by combining the photocatalytic generation of biodegradable intermediates with subsequent microbial degradation. nih.govelsevierpure.com

Electrochemical Oxidation and Sonochemical Degradation

Electrochemical Oxidation has been investigated as a remediation technology for chlorinated phenols. dss.go.th This method uses an electric current to drive oxidation reactions at an anode surface. The efficiency and reaction mechanism are highly dependent on the anode material. dss.go.thosti.gov

| Anode Material | Proposed Oxidation Mechanism | Reactivity Trend for Chlorophenols |

| Lead Dioxide (PbO₂) | Direct electron-transfer from the substrate to the anode. dss.go.thosti.gov | Reactivity decreases with increasing chlorination. dss.go.th |

| Tin Dioxide (SnO₂) | Attack by electrochemically generated hydroxyl radicals. dss.go.thosti.gov | Reactivity increases with increasing chlorination. dss.go.th |

| Iridium Dioxide (IrO₂) | Attack by electrochemically generated hydroxyl radicals. dss.go.thosti.gov | Reactivity increases with increasing chlorination. dss.go.th |

A significant challenge in electrochemical oxidation is anode fouling, which occurs when oligomeric byproducts deposit on the electrode surface, passivating it and reducing efficiency. dss.go.thosti.gov

Sonochemical Degradation , or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation in an aqueous solution. researchgate.net The collapse of these cavitation bubbles creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of water into hydroxyl radicals. These radicals are the primary agents responsible for the degradation of dissolved chlorophenols. researchgate.net While direct studies on 2,4,5-TCP are limited, the principles derived from the sonolysis of other chlorophenols are applicable, suggesting it as a viable degradation method. researchgate.netlboro.ac.uk

Environmental Fate and Transport Dynamics of 2,4,5 Trichlorophenyl Acetate

Sorption Behavior in Various Environmental Compartments (Soil, Sediment, Organic Matter)

The sorption of 2,4,5-Trichlorophenyl acetate (B1210297) to soil and sediment is a critical process governing its environmental distribution and availability. Sorption, the binding of chemicals to solid particles, is influenced by the compound's physicochemical properties and the characteristics of the environmental matrix, such as organic carbon content and pH.

For the related compound 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), which is a degradation product of 2,4,5-T, the organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict its mobility in soil. epa.govnih.gov A higher Koc value indicates stronger sorption and less mobility. The log Koc for 2,4,5-TCP has been reported to range from 2.5 to 3.4, suggesting moderate adsorption to organic matter. tpsgc-pwgsc.gc.ca The U.S. EPA provides a Koc value of 1600 L/kg for 2,4,5-trichlorophenol. epa.gov

The sorption of chlorophenols, including 2,4,5-TCP, is pH-dependent. cdc.gov Under acidic conditions, these compounds are more likely to be in their protonated form, which tends to adsorb more strongly to soil and sediment. cdc.gov Conversely, under neutral or alkaline conditions, a larger fraction exists in the more soluble ionic form, leading to increased mobility. cdc.gov For instance, log Koc values for 2,4,5-TCP on a specific soil (A1 soil with a pH of 5.8) were reported to be 2.52, and this value increased to 2.85 on a more acidic soil. cdc.gov The adsorption of chlorophenols generally increases with higher chlorine content and lower pH. cdc.gov

Research on the n-butyl ester of 2,4,5-T, a compound structurally similar to 2,4,5-trichlorophenyl acetate, provides further insight. While direct Koc values for this ester are scarce, an estimated Koc of 9,900 can be derived from its log octanol/water partition coefficient of 4.81. nih.gov This high value suggests strong sorption to soil and sediment. nih.gov Additionally, the Freundlich constant for the n-butyl ester of 2,4,5-T on humic acids was found to be 16 mol/L adsorbed per gram of adsorbent, indicating significant interaction with organic matter. nih.gov

Table 1: Sorption Coefficients for 2,4,5-Trichlorophenol

| Parameter | Value | Soil/Sediment Type | Reference |

|---|---|---|---|

| Log Koc | 2.5 - 3.4 | General | tpsgc-pwgsc.gc.ca |

| Koc | 1600 L/kg | General | epa.gov |

| Log Koc | 2.52 | A1 soil (pH 5.8) | cdc.gov |

| Log Koc | 2.85 | Acidic Soil | cdc.gov |

Volatilization Potential and Atmospheric Distribution

Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and enters the atmosphere. The potential for a chemical to volatilize is largely determined by its vapor pressure and its Henry's Law constant.

For the related compound 2,4,5-trichlorophenol (2,4,5-TCP), the vapor pressure is low, at 0.02 mm Hg, indicating low volatility. tpsgc-pwgsc.gc.ca Its Henry's Law constant is estimated to be 2 x 10-7 atm·m³/mol, which suggests that when dissolved in water, it will volatilize slowly. tpsgc-pwgsc.gc.ca Another source estimates the Henry's Law constant for 2,4,5-TCP as 1.6 x 10-6 atm-cu m/mole, which also points to volatilization from water surfaces being a potential, though not rapid, environmental fate process. nih.gov The U.S. EPA has reported a Henry's Law constant of 4.34E-06 atm-m3/mol for 2,4,5-trichlorophenol. epa.gov

For 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), the parent acid of the ester, the Henry's Law constant at 25 °C is reported as 1.2 x 10-6 Pa m³ mol⁻¹, categorizing it as non-volatile. herts.ac.uk

The atmospheric distribution of chlorinated compounds can be widespread. researchgate.net Due to their volatility and long atmospheric residence times, some chlorinated compounds can be uniformly distributed across large geographical areas. researchgate.net However, for compounds with lower volatility like 2,4,5-trichlorophenol, atmospheric transport is likely to be less significant compared to their distribution in soil and water. tpsgc-pwgsc.gc.ca

Table 2: Volatility Data for Related Compounds

| Compound | Vapor Pressure | Henry's Law Constant | Reference |

|---|---|---|---|

| 2,4,5-Trichlorophenol | 0.02 mm Hg | 2 x 10⁻⁷ atm·m³/mol | tpsgc-pwgsc.gc.ca |

| 2,4,5-Trichlorophenol | 1.6 x 10⁻⁶ atm-cu m/mole | nih.gov | |

| 2,4,5-Trichlorophenol | 4.34E-06 atm-m3/mol | epa.gov | |

| 2,4,5-Trichlorophenoxyacetic acid | 1.2 x 10⁻⁶ Pa m³ mol⁻¹ | herts.ac.uk |

Leaching and Mobility in Aquatic and Terrestrial Systems

Leaching is the process by which chemicals move through the soil with water, potentially contaminating groundwater. The mobility of a compound in soil and its potential to leach are inversely related to its sorption to soil particles.

For 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), it is considered to be moderately mobile in sandy and clay soils. healthandenvironment.org However, it also has a high potential for leaching to groundwater. herts.ac.uk The extensive adsorption of 2,4,5-T to the forest floor has been suggested to limit its subsequent movement from treated areas into surface and ground waters. oregonstate.edu

The mobility of the related compound 2,4,5-trichlorophenol (2,4,5-TCP) is influenced by its sorption characteristics. With log Koc values ranging from 2.5 to 3.4, 2,4,5-TCP is expected to have high to slight mobility in soil. nih.govtpsgc-pwgsc.gc.ca The pH of the soil is a critical factor; under neutral to alkaline conditions, the increased fraction of the more soluble ionic form enhances its mobility. cdc.gov In the dissolved phase, 2,4,5-TCP can move with soil water and potentially reach groundwater or enter waterways. tpsgc-pwgsc.gc.ca Contamination of groundwater is more probable in soils with low organic carbon content or high pH. cdc.gov

Studies on the mobility of herbicides have shown that even with some sorption, movement through the soil profile can occur. For example, in a study comparing the mobility of triclopyr (B129103) and 2,4-D, both herbicides were found to be mobile, with their movement being lowest in a subsoil with the lowest pH, where sorption was greatest. researchgate.net

Bioavailability and Biotransformation within Ecosystems

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. Biotransformation is the chemical alteration of a substance by an organism.

Once in the environment, this compound and its related compounds can be taken up by various organisms. For instance, the parent acid, 2,4,5-T, is readily absorbed by the foliage and roots of plants and then translocated throughout the plant. herts.ac.uk

Biotransformation is a key process in the degradation of these compounds. 2,4,5-T esters are typically hydrolyzed within a few days in the environment. healthandenvironment.orgpic.int The degradation of 2,4,5-T in soil can occur through chemical or biological processes. healthandenvironment.org The half-life of 2,4,5-T in soil has been reported to be between 21 and 24 days. healthandenvironment.org In the highly organic layers of the forest floor, significant decomposition of 2,4,5-T has been observed, with one study reporting 53% decomposition in 29 days and another showing 87% degradation in two months. oregonstate.edu The degradation product, 2,4,5-trichlorophenol, is also subject to further metabolism. oregonstate.edu

Anaerobic conditions can also support the biotransformation of these compounds. Studies have shown that 2,4,5-T can be completely degraded by microbial consortia derived from sediment. researchgate.net The process involves reductive dechlorination, with intermediate products such as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol (B135607) being formed, eventually leading to phenol (B47542), which can be further mineralized. researchgate.net Specific bacteria, such as Dehalobacter, have been identified as playing a key role in this dechlorination process. researchgate.net

Similarly, other chlorinated phenols like 2,4,6-trichlorophenol (B30397) can be degraded by bacteria. Ralstonia eutropha JMP134, for example, can use 2,4,6-TCP as a sole carbon source. nih.gov Anaerobic biodegradation of 2,4,6-trichlorophenol has been reported with a half-life of about 20 days in soil. nih.gov

There is no evidence of significant bioaccumulation of 2,4,5-T. healthandenvironment.orgpic.int It is rapidly excreted by animals, and no detectable residues are typically found in milk or meat from animals that have foraged on treated vegetation. oregonstate.edu

Predictive Environmental Fate Models for Chlorinated Esters

Predictive environmental fate models are valuable tools for estimating the partitioning, transport, and persistence of chemicals in the environment. These models often utilize quantitative structure-activity relationships (QSARs) to predict the environmental behavior of compounds based on their molecular properties. tandfonline.com

For chlorinated esters and related compounds, models like fugacity-based models and partitioning models can be used to estimate their distribution among different environmental compartments such as air, water, soil, and sediment. epa.gov These models typically require input parameters such as Henry's Law constant and the octanol-water partition coefficient (Kow) to predict the chemical's partitioning behavior. epa.gov

A significant number of QSAR equations have been developed to estimate various environmental parameters, including water solubility, dissociation constants (pKa), volatilization rates, and sorption coefficients. tandfonline.com For instance, a lack of QSARs has been noted for predicting desorption or the potential for transfer to water, highlighting areas for further model development. tandfonline.com

Recent research has focused on developing fragment contribution models (FCMs) to predict the partition coefficients for complex mixtures of chlorinated compounds, such as short-chain chlorinated paraffins. acs.org These models use the chemical's substructures to create rapid and efficient predictions of their environmental properties. acs.org

The degradation pathways of chlorinated esters can also be predicted. For example, recent studies on chlorinated parabens, which are also esters, have used photochemical modeling to understand their fate in aquatic systems. nih.gov These models suggest that dechlorination, hydroxylation, and cleavage of the ester chain are dominant transformation pathways. nih.gov

Molecular Toxicology and Ecotoxicological Mechanisms of 2,4,5 Trichlorophenyl Acetate

Mechanism-Based Toxicity Studies for Halogenated Phenyl Esters

The toxic effects of compounds structurally related to 2,4,5-trichlorophenyl acetate (B1210297) are often initiated by binding to specific cellular receptors. A primary example is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov The manufacturing process of the parent compound, (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T), can result in contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent AhR ligand. wikipedia.orgepa.gov

Binding to the AhR initiates a cascade of events:

The AhR, located in the cytoplasm, binds to the ligand.

The ligand-receptor complex translocates to the nucleus.

In the nucleus, it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT).

This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), altering the transcription of adjacent genes. nih.gov

The genes affected by this pathway include those encoding for drug-metabolizing enzymes (like cytochrome P450s), growth factors, and oncogenes. nih.gov This alteration in gene expression is believed to be a primary cause of the toxic effects associated with TCDD and related compounds, including potential carcinogenicity. nih.govepa.gov While 2,4,5-trichlorophenyl acetate itself is not a classic ligand for AhR, its structural similarity to precursors and contaminants means this pathway is highly relevant to its toxicological assessment.

Table 1: Receptor Interaction Profile for Aryl Hydrocarbon Receptor (AhR) This table illustrates the binding interaction concept. Specific affinity values for this compound are not readily available and are presented conceptually based on related compounds.

| Compound/Class | Target Receptor | Binding Affinity | Resulting Action |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Aryl Hydrocarbon Receptor (AhR) | High | Potent induction of Aryl Hydrocarbon Hydroxylase (AHH); modulation of gene transcription. epa.gov |

| Chlorinated Dioxins (CDDs) | Aryl Hydrocarbon Receptor (AhR) | Varies by congener structure | Altered transcription of genes related to growth, hormones, and metabolism. nih.gov |

| This compound | Aryl Hydrocarbon Receptor (AhR) | Presumed Low/Indirect | Toxicity may be influenced by contaminants or metabolites that interact with this pathway. |

Halogenated phenyl esters and their derivatives are known to interact with and inhibit various enzymes, a key mechanism of their toxicity. A significant area of research has been their effect on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for nervous system function. nih.govmdpi.com

Studies on structurally similar compounds, such as halogenated 2-hydroxy-N-phenylbenzamides and their phosphorus-based esters, have demonstrated inhibitory activity against both AChE and BuChE. nih.govmdpi.com For instance, certain phosphorus-based esters show potent inhibition of BuChE, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range. nih.govmdpi.com The inhibition can be of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Beyond cholinesterases, compounds containing the 2,4,5-trichlorophenyl moiety have been shown to inhibit other enzymes like α-glucosidase. researchgate.net Furthermore, the degradation of 2,4,5-TCP in the environment by microorganisms involves enzymes such as manganese peroxidase and dehydrogenase, highlighting the broader scope of enzyme interactions. psu.edu

Table 2: Enzyme Inhibition by Structurally Related Halogenated Esters Data is based on studies of halogenated 2-hydroxy-N-phenylbenzamides and their phosphorus-based esters, serving as a model for potential interactions of this compound.

| Compound Type | Target Enzyme | Inhibition (IC₅₀) | Inhibition Type | Source |

| Halogenated Benzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 µM | - | nih.govmdpi.com |

| Halogenated Benzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 µM | - | nih.govmdpi.com |

| Phosphorus-based Esters | Butyrylcholinesterase (BuChE) | As low as 2.4 µM | Mixed, Pseudo-irreversible | nih.govmdpi.com |

A central mechanism of toxicity for many chlorinated phenols, including the hydrolysis product 2,4,5-TCP, is the induction of oxidative stress. pjoes.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems.

Exposure of organisms to 2,4,5-TCP has been shown to provoke the formation of free radicals. pjoes.com This leads to a cascade of cellular damage and a compensatory response from the antioxidant system. Studies on plants exposed to 2,4,5-TCP revealed:

An increase in hydrogen peroxide (H₂O₂) content. pjoes.com

Elevated levels of antioxidants such as glutathione (B108866) and ascorbate (B8700270). pjoes.com

Increased activity of antioxidant enzymes, including catalase, guaiacol (B22219) peroxidase, and glutathione S-transferase (GST). pjoes.com

Similarly, research on human erythrocytes demonstrated that both 2,4,5-T and 2,4,5-TCP induce oxidative stress. nih.gov Related compounds like 2,4-D have been found to increase the production of superoxide (B77818) radicals in leaf peroxisomes and up-regulate a suite of antioxidant enzymes like superoxide dismutase (SOD), ascorbate peroxidase (APX), and glutathione reductase (GR). cas.cz This overproduction of ROS can lead to lipid peroxidation, protein damage, and ultimately, cell death.

Table 3: Oxidative Stress Markers in Reed Canary Grass Exposed to 2,4,5-Trichlorophenol (B144370)

| Parameter | Effect of 2,4,5-TCP Exposure | Implication | Source |

| Hydrogen Peroxide (H₂O₂) Content | Increased | Direct evidence of ROS accumulation. | pjoes.com |

| Total & Reduced Glutathione | Increased | Upregulation of non-enzymatic antioxidant defense. | pjoes.com |

| Total & Reduced Ascorbate | Increased | Upregulation of non-enzymatic antioxidant defense. | pjoes.com |

| Catalase Activity | Increased | Enzymatic response to detoxify H₂O₂. | pjoes.com |

| Guaiacol Peroxidase Activity | Increased | Enzymatic response to detoxify peroxides. | pjoes.com |

| Glutathione S-Transferase (GST) Activity | Increased | Key enzyme in detoxification and conjugation pathways. | pjoes.com |

Structure-Activity Relationship (SAR) Derivations for Biological Effects

Structure-Activity Relationships (SAR) are crucial for predicting the toxicological properties of chemicals based on their molecular features. For halogenated phenyl esters, the number, type, and position of halogen substituents on the aromatic ring are key determinants of toxicity. nih.gov

The toxicological potency of chlorinated phenols and their esters is strongly correlated with their molecular structure. Key findings from SAR studies include:

Degree of Halogenation : Generally, toxicity increases with the number of chlorine atoms on the phenyl ring. osti.govgov.bc.ca This is often attributed to increased lipophilicity, which enhances bioaccumulation, and greater resistance to degradation.

Position of Halogens : The specific placement of halogens influences biological activity. For some halogenated compounds, substitution at the 3- or 4-positions of the phenyl ring confers higher receptor binding affinity compared to substitution at the 2-position. hilarispublisher.com This positioning can affect how the molecule fits into the active site of an enzyme or receptor.

Nature of the Ester Group : For related compounds like organophosphorus esters, the nature of the alkyl groups attached to the phosphorus atom also modulates neurotoxic activity. nih.gov This suggests that the acetate group in this compound also plays a role in its toxicokinetics and toxicodynamics.

Electronic Effects : The presence of electron-withdrawing groups, such as halogens, on the phenyl ring can be vital for antimicrobial or other biological activities. rsc.org

These molecular features collectively determine the compound's physicochemical properties, such as its lipophilicity, electronic charge distribution, and steric configuration, which in turn govern its absorption, distribution, metabolism, excretion, and ultimately, its toxicological potency. acs.org

Comparing the toxicity of this compound with its parent phenol (B47542) (2,4,5-TCP) and other related compounds provides valuable context. The hydrolysis of the ester to the phenol is a critical step, as chlorinated phenols are known toxicants.

The acute toxicity of chlorophenols generally increases with the degree of chlorination. osti.govinchem.org However, the relationship is not always linear, as the position of the chlorine atoms also plays a significant role. For example, some studies indicate that tetrachlorophenol (T4CP) can be more acutely toxic than some trichlorophenol (T3CP) isomers. inchem.org

Different isomers of the same compound can also exhibit distinct properties. For instance, while this compound is related to herbicidal compounds, its isomer 2,3,5-trichlorophenyl acetate is noted more for its antimicrobial activity. smolecule.com This highlights the subtle but critical role of substituent positioning in determining the primary biological effect. Chlorophenols as a class are known to be embryotoxic and fetotoxic, but generally not neurotoxic or teratogenic, although some case reports suggest neurological effects from high exposure to certain dichlorophenols. gov.bc.canih.gov

Table 4: Comparative Acute Oral Toxicity of Selected Chlorophenols in Rats This table provides a general comparison of the toxicity of chlorophenols. The toxicity of this compound would be influenced by its hydrolysis to 2,4,5-Trichlorophenol.

| Compound | Abbreviation | Relative Acute Toxicity Order | Typical LD₅₀ (Rat, oral) |

| Monochlorophenols | MCP | Lower | ~1400-2200 mg/kg |

| Dichlorophenols | DCP | Intermediate | ~580-2800 mg/kg |

| Trichlorophenols | T3CP | Higher | ~800-2900 mg/kg |

| Tetrachlorophenol | T4CP | Highest | 100 - 400 mg/kg inchem.org |

Note: LD₅₀ values can vary significantly between isomers and studies. The order of toxicity presented is a general trend. inchem.org

Role of Metabolites in Mediating Biological Responses (e.g., 2,4,5-Trichlorophenol as a metabolite)

The biological activity of this compound is intrinsically linked to its metabolic transformation. Upon entering a biological system, it is anticipated that the ester linkage of this compound undergoes hydrolysis, yielding its primary and most biologically active metabolite, 2,4,5-trichlorophenol (2,4,5-TCP). smolecule.com This metabolic conversion is a critical step, as the subsequent toxicological effects are largely mediated by the actions of 2,4,5-TCP and its further downstream metabolites. smolecule.comresearchgate.net The toxicity of 2,4,5-TCP has been investigated in various biological systems, revealing its role in inducing oxidative stress, causing cellular damage, and eliciting genotoxic effects. researchgate.netnih.govnih.gov

The degradation of compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) is known to form 2,4,5-TCP, highlighting the environmental relevance of this metabolite. pjoes.com The biological responses to 2,4,5-TCP are multifaceted, stemming from its ability to interfere with cellular processes. For instance, studies on human erythrocytes have demonstrated that 2,4,5-TCP is a potent inducer of oxidative stress, with effects observed to be more intense than its parent compound, 2,4,5-T. researchgate.netnih.gov This heightened toxicity underscores the significance of metabolic activation.

Furthermore, 2,4,5-TCP itself can be metabolized into other compounds, such as 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone. smolecule.com Research on human peripheral blood lymphocytes has indicated that while 2,4,5-TCP causes significant morphological changes and cytotoxicity, its metabolite, 4,5-dichlorocatechol (B118185) (a conceptual downstream product), can lead to more severe biochemical alterations, including protein and DNA damage, driven by the formation of reactive oxygen species (ROS). nih.gov

Induction of Oxidative Stress

A primary mechanism through which 2,4,5-TCP mediates its toxic effects is the induction of oxidative stress. pjoes.compjoes.com This phenomenon occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. pjoes.com Studies have shown that 2,4,5-TCP can provoke the formation of free radicals, leading to oxidative damage to crucial biomolecules. pjoes.compjoes.com

In human erythrocytes, exposure to 2,4,5-TCP leads to a cascade of oxidative events. researchgate.netnih.gov This includes a significant decrease in the levels of reduced glutathione (GSH), a critical intracellular antioxidant, without a corresponding change in total glutathione, suggesting its depletion is due to the formation of oxidized glutathione (GSSG). researchgate.netnih.gov Concurrently, the activities of key antioxidant enzymes, catalase and superoxide dismutase (SOD), are diminished, further impairing the cell's ability to cope with oxidative insults. researchgate.netnih.gov These molecular changes manifest as observable damage, including alterations in erythrocyte morphology. researchgate.netnih.gov

In plant systems, such as the reed canary grass (Phalaris arundinacea), exposure to 2,4,5-TCP also results in a clear oxidative stress response. pjoes.compjoes.com This is characterized by an increase in hydrogen peroxide (H₂O₂) content, a key ROS, and a corresponding rise in the activities of antioxidant enzymes like catalase and guaiacol peroxidase. pjoes.compjoes.com

Table 1: Effects of 2,4,5-Trichlorophenol on Oxidative Stress Parameters in Human Erythrocytes

| Parameter | Observed Effect | Reference |

|---|---|---|

| Reduced Glutathione (GSH) | Decreased | researchgate.netnih.gov |

| Total Glutathione (2GSH + GSSG) | No significant change | researchgate.netnih.gov |

| Catalase Activity | Decreased | researchgate.netnih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | researchgate.netnih.gov |

Genotoxicity and Cellular Damage

The metabolite 2,4,5-TCP has demonstrated genotoxic potential, meaning it can damage the genetic material within cells. nih.govcdc.gov Evidence for DNA damage has been reported in various assays, including λ-prophage induction assays and the umu test system, which detect DNA repair responses. cdc.gov

In vitro studies on human peripheral blood lymphocytes have provided further insight into the cytotoxic and genotoxic effects of 2,4,5-TCP and its own metabolites. nih.gov Exposure to 2,4,5-TCP resulted in the most significant morphological changes and loss of lymphocyte viability. nih.gov Interestingly, its further metabolites, such as 4,5-dichlorocatechol, were found to be more potent inducers of biochemical damage, specifically DNA and protein damage, which was linked to the generation of ROS. nih.gov The comet assay, a method for detecting DNA strand breaks, revealed that metabolites could significantly increase DNA damage in human lymphocytes. nih.gov

While some studies have shown mixed results regarding the genotoxicity of 2,4,5-TCP, the collective evidence points towards a potential for this metabolite to induce DNA damage, a key mechanism in carcinogenicity. cdc.govnih.gov The International Agency for Research on Cancer (IARC) has classified chlorophenols like 2,4,5-TCP as possibly carcinogenic to humans. researchgate.net

Table 2: Genotoxic and Cytotoxic Effects of 2,4,5-Trichlorophenol and its Metabolites

| Biological System | Endpoint | Finding | Reference |

|---|---|---|---|

| E. coli / S. typhimurium | λ-prophage induction / umu test | Positive for DNA damage | cdc.gov |

| Human Lymphocytes | Cell Viability | Decreased by 2,4,5-TCP | nih.gov |

| Human Lymphocytes | DNA Damage (Comet Assay) | Increased by metabolite 4,5-DCC | nih.gov |

| Human Lymphocytes | Protein Damage (Carbonyl Groups) | Increased by 2,4,5-TCP and metabolite 4,5-DCC | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,4,5-Trichlorophenol | 2,4,5-TCP |

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T |

| 3,4,6-Trichlorocatechol | - |

| 2,5-Dichlorohydroquinone | - |

| 4,5-Dichlorocatechol | 4,5-DCC |

| Reactive Oxygen Species | ROS |

| Glutathione (reduced) | GSH |

| Glutathione (oxidized) | GSSG |

| Hydrogen Peroxide | H₂O₂ |

| Superoxide Dismutase | SOD |

| 4,6-Dichloroguaiacol | 4,6-DCG |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

| Pentachlorophenol | PCP |

| Chloroacetic acid | - |

| Glyoxylate | - |

| 5-Chloro-1,2,4-trihydroxybenzene | - |

| 2-Hydroxy-1,4-benzoquinone | - |

| 1,2,4-Benzenetriol | - |

| Maleylacetate | - |

| 3-Oxoadipate | - |

| 3,4-Dichlorophenol | 3,4-DCP |

| 2,5-Dichlorophenol | 2,5-DCP |

| 3-Chlorophenol (B135607) | 3-CP |

Advanced Analytical Methodologies for 2,4,5 Trichlorophenyl Acetate

Chromatographic Separation and Detection Techniques

Chromatographic techniques are paramount for the separation of 2,4,5-trichlorophenyl acetate (B1210297) from complex mixtures, enabling its precise detection and quantification. Gas chromatography and high-performance liquid chromatography are the two primary methods utilized for this purpose.

Gas Chromatography Hyphenated with Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of 2,4,5-trichlorophenyl acetate. This technique is particularly effective due to the compound's volatility and thermal stability. In many instances, this compound is formed through the derivatization of its parent compound, 2,4,5-trichlorophenol (B144370), with acetic anhydride (B1165640) to enhance its chromatographic properties. restek.com This derivatization converts the more polar phenol (B47542) into a less polar acetate, which is more amenable to GC analysis. s4science.at

The separation is typically achieved on a non-polar or semi-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., Rxi-5Sil MS). restek.com The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns for this compound. oup.com The mass spectrum of this compound exhibits a predominant fragment corresponding to the loss of a ketene (B1206846) molecule ([M-C₂H₂O]⁺). researchgate.net Selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions. researchgate.net For instance, in the analysis of derivatized 2,4,6-trichlorophenol (B30397), specific fragment ions at m/z 196, 198, and 43 are monitored. s4science.at

Table 1: Illustrative GC-MS Parameters for the Analysis of Phenyl Acetates

Parameter Condition Reference Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm) americanlaboratory.com Injection Port Temperature 275°C unl.pt Carrier Gas Helium unl.pt Oven Temperature Program Initial 75°C (hold 3 min), ramp to 120°C at 15°C/min, ramp to 190°C at 5°C/min, ramp to 305°C at 15°C/min (hold 10 min) unl.pt Ionization Mode Electron Ionization (EI) unl.pt Detection Mode Selected Ion Monitoring (SIM) or Full Scan [9, 12]

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, PDA, MS/MS)

High-performance liquid chromatography (HPLC) offers a versatile alternative for the analysis of this compound and related compounds, particularly for those that are thermally labile or less volatile. A variety of detection modes, including ultraviolet (UV), photodiode array (PDA), and tandem mass spectrometry (MS/MS), can be coupled with HPLC to provide sensitive and selective detection. nih.govacs.org

Reverse-phase HPLC is the most common separation mode. For instance, 4-hydroxybutyl (2,4,5-trichlorophenoxy)acetate (B1233456) has been analyzed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For MS-compatible methods, formic acid is often substituted for phosphoric acid. sielc.com The detection wavelength for compounds containing the 2,4,5-trichlorophenyl moiety is often set around 272 nm. americanlaboratory.com

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides a high degree of selectivity and sensitivity, making it suitable for trace analysis in complex matrices. cdc.govnih.gov Negative ion atmospheric pressure chemical ionization (APCI) is a common ionization technique for related phenolic compounds. dphen1.com The MS/MS analysis often involves monitoring the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion, such as [M-H-HCl]⁻. unl.pt

Table 2: Example HPLC-MS/MS Conditions for the Analysis of Related Phenolic Compounds

Parameter Condition Reference Column Zorbax Eclipse Plus Phenyl-hexyl (3.0 x 100 mm, 3.5 µm) acs.org Mobile Phase A: Water with 1% acetic acid; B: Methanol with 1% acetic acid acs.org Flow Rate 0.5 mL/min unito.it Column Temperature 45°C acs.org Ionization Mode Negative Electrospray Ionization (ESI) or APCI [6, 23] Detection Mode Multiple Reaction Monitoring (MRM) epa.gov

Advanced Sample Preparation and Extraction Protocols (e.g., Microextraction, QuEChERS)

The effective extraction and cleanup of this compound from complex matrices are crucial for accurate analysis. Advanced sample preparation techniques like microextraction and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been developed to improve efficiency and reduce solvent consumption.

Stir membrane liquid-liquid microextraction (SM-LLME) is a novel technique that has been applied to the extraction of related chlorophenols from water samples. nih.govThis method combines the advantages of liquid-phase microextraction with stirring to enhance extraction efficiency. nih.govAnother microextraction technique, hollow fiber liquid-phase microextraction (HF-LPME), has been used for the extraction of chlorophenols from water, followed by spectrophotometric analysis. researchgate.net The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of phenolic compounds from soil and other environmental matrices. unito.itdphen1.comThe acetate-buffered version of the QuEChERS protocol is often preferred for its ability to maintain a stable pH and achieve good recoveries for a wide range of compounds. unito.itThe procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium acetate. unito.itdphen1.comA subsequent dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary secondary amine (PSA) can be employed to remove interferences. unito.it

Table 3: Overview of QuEChERS and Microextraction Protocols for Related AnalytesSpectroscopic Characterization for Molecular Fingerprinting

While chromatographic methods provide separation and detection, spectroscopic techniques are essential for the definitive identification and structural elucidation of this compound. Mass spectrometry, as discussed in the context of GC-MS and HPLC-MS, is a primary tool for molecular fingerprinting. The fragmentation pattern observed in the mass spectrum provides a unique signature for the molecule. The mass spectrum of this compound is characterized by a significant fragment resulting from the loss of a ketene group. researchgate.netFurther fragmentation of this primary ion in MS/MS experiments can provide additional structural information. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, although not explicitly detailed for this compound in the provided context, is a powerful technique for structural confirmation of synthesized standards. ¹H NMR and ¹³C NMR would provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the acetyl group and the substitution pattern on the phenyl ring.

Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-Cl bonds on the aromatic ring.

Development and Validation of Trace Analysis Methods in Complex Matrices

The development and validation of analytical methods for the trace analysis of this compound in complex matrices like soil, water, and biological samples are critical to ensure the reliability of the data. Method validation is performed according to established guidelines, such as those from the European Union (SANCO/12571/2013). uoa.gr Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. uoa.gr* Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. uoa.grFor related phenolic compounds in urine, LODs in the range of 0.1-0.4 ng/mL have been achieved using on-line SPE-HPLC-MS/MS. nih.govdphen1.com* Trueness (Recovery): The closeness of the mean of a set of measurement results to the true or accepted reference value. Acceptable recovery values are typically within the range of 70-120%. uoa.gr* Precision (Repeatability and Reproducibility): The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD), with values less than 20% often being acceptable. uoa.gr* Matrix Effects: The influence of co-extracted components from the sample matrix on the analyte's signal. unito.itThese effects are often evaluated by comparing the response of the analyte in a solvent-based standard to that in a matrix-matched standard. lcms.cz The use of isotopically labeled internal standards is a common strategy to correct for matrix effects and variations in extraction efficiency and instrumental response. cdc.govnih.govFor example, in the analysis of environmental phenols in urine, ¹³C-labeled internal standards are employed. epa.gov

Environmental Remediation and Management of 2,4,5 Trichlorophenyl Acetate Contamination

Engineering Solutions for Contaminated Sites

Remediation of sites contaminated with chlorinated solvents like 2,4,5-Trichlorophenyl acetate (B1210297) often involves a combination of physical, chemical, and biological processes. researchgate.net Early efforts focused on groundwater extraction and treatment, but the persistent nature of these contaminants, particularly in the form of dense non-aqueous phase liquids (DNAPLs), has necessitated the development of more innovative in-situ technologies. researchgate.net

Physico-Chemical Treatment Technologies

Physico-chemical treatment methods aim to either remove or destroy the contaminant through physical and chemical reactions. These technologies are often employed for source zone treatment or as part of a reactive treatment zone. researchgate.net

Adsorption: This process involves the accumulation of the contaminant onto the surface of a solid material (adsorbent). Nanomaterials with surface coatings have shown high efficiency in removing 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). acs.org For instance, nanomaterials coated with the cationic surfactant cetyltrimethylammonium bromide (CTAB) have demonstrated a maximum adsorptive removal of 96.2% for 2,4,5-T. acs.org The effectiveness of adsorption is influenced by factors such as pH and the chemical properties of both the contaminant and the adsorbent. acs.orgresearchgate.net For example, the adsorption of 2,4,5-T is most effective at a lower pH. acs.org

Chemical Oxidation and Reduction: These processes involve the destruction of chlorinated solvents through chemical reactions. researchgate.net For instance, ferrate(VI) has been shown to be effective in oxidizing various chlorophenols. researchgate.net

Thermal Desorption: This technology uses heat to volatilize contaminants from soil, which are then collected and treated. It is considered a high-efficiency method suitable for various types of contaminants, including chlorinated organic compounds. researchgate.net

Interactive Table: Physico-Chemical Treatment Technologies for Chlorinated Compounds

| Technology | Description | Target Compound(s) | Key Findings/Efficiency |

| Adsorption | Uses materials with high surface area to bind contaminants. | 2,4,5-T, 2,4,6-Trichlorophenol (B30397) | Nanomaterials with CTAB coating removed 96.2% of 2,4,5-T. acs.org |

| Chemical Oxidation | Employs oxidizing agents to break down contaminants. | Chlorophenols | Ferrate(VI) shows potential for oxidizing chlorophenols. researchgate.net |

| Thermal Desorption | Heats contaminated soil to vaporize pollutants for collection. | Chlorinated Organic Contaminants | A high-efficiency and safe method for soil remediation. researchgate.net |

Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation are emerging as environmentally friendly and cost-effective alternatives for the treatment of chlorinated compound contamination. tandfonline.com These strategies utilize the metabolic potential of microorganisms and plants to degrade or sequester contaminants.

Bioremediation: This approach involves the use of microorganisms to break down hazardous substances into less toxic or non-toxic compounds. For the degradation of 2,4,5-T under anoxic conditions, enrichment cultures have shown the ability to cleave the ether bond, forming 2,4,5-TCP, which is then further dechlorinated. nih.gov Key microorganisms identified in this process include Desulfitobacterium hafniense, which is responsible for the reductive dehalogenation of 2,4,5-TCP. nih.gov The presence of a carbon source and electron donor, such as pyruvate, is crucial for this process. nih.gov Bioaugmentation, the introduction of specific microorganisms to a contaminated site, can enhance the bioremediation of chlorinated solvents, especially where the native microbial population is insufficient. dtic.mil

Phytoremediation: This technology uses plants and their associated microbes to remediate contaminated soil and groundwater. tandfonline.com Plants can take up and metabolize chlorinated compounds through a three-phase detoxification system: conversion, conjugation, and compartmentalization. researchgate.net For instance, transgenic Arabidopsis thaliana plants overexpressing a secretory laccase have shown enhanced resistance to and transformation of 2,4,6-trichlorophenol (TCP). sippe.ac.cn Similarly, overexpressing a Populus glucosyltransferase in Arabidopsis enhanced the removal of 2,4,5-TCP and 2,4,6-TCP from the media. researchgate.net The mushroom Clitocybe maxima has also demonstrated potential for the bioremediation of soil co-contaminated with copper and 2,4,5-TCP, with removal ratios of 2,4,5-TCP ranging from 82.6% to 90.9%. psu.edunih.gov

Interactive Table: Bioremediation and Phytoremediation of Chlorinated Compounds

| Strategy | Organism(s) | Target Compound(s) | Mechanism/Key Findings |

| Bioremediation | Desulfitobacterium hafniense | 2,4,5-T, 2,4,5-TCP | Reductive dehalogenation under anoxic conditions. nih.gov |

| Phytoremediation | Transgenic Arabidopsis thaliana (overexpressing laccase) | 2,4,6-TCP | Enhanced resistance and transformation of TCP. sippe.ac.cn |

| Phytoremediation | Transgenic Arabidopsis thaliana (overexpressing glucosyltransferase) | 2,4,5-TCP, 2,4,6-TCP | Enhanced removal from media through sugar conjugation. researchgate.net |

| Mycoremediation | Clitocybe maxima | 2,4,5-TCP | Significant dissipation of TCP in soil. psu.edunih.gov |

Integrated Remediation Approaches